molecular formula C9H13N3O2 B1633834 N-tert-butyl-3-nitropyridin-4-amine

N-tert-butyl-3-nitropyridin-4-amine

Cat. No.: B1633834
M. Wt: 195.22 g/mol
InChI Key: OPMFWJFTMLKGJN-UHFFFAOYSA-N
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Description

N-tert-butyl-3-nitropyridin-4-amine is a pyridine derivative featuring a nitro group at position 3 and a tert-butylamine substituent at position 4 of the pyridine ring. Pyridine derivatives are widely studied for their electronic properties, reactivity, and bioactivity, particularly when substituted with electron-withdrawing groups (e.g., nitro) and bulky substituents (e.g., tert-butyl) .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-tert-butyl-3-nitropyridin-4-amine

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)11-7-4-5-10-6-8(7)12(13)14/h4-6H,1-3H3,(H,10,11)

InChI Key

OPMFWJFTMLKGJN-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=C(C=NC=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC1=C(C=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemistry

In organic chemistry, N-tert-butyl-3-nitropyridin-4-amine serves as a versatile building block for synthesizing more complex organic molecules. Its nitro group can undergo various chemical transformations, such as:

  • Reduction : The nitro group can be reduced to an amino group using agents like hydrogen gas with a palladium catalyst or tin(II) chloride.
  • Substitution Reactions : It can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups, enabling the creation of diverse pyridine derivatives.

Biology

The compound's biological applications are particularly notable in the study of enzyme inhibition and drug development. Research indicates that it may act as a lead compound for developing pharmaceuticals targeting specific enzymes involved in disease processes:

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, potentially leading to therapeutic applications in treating diseases like cancer and inflammatory conditions .
  • Pharmaceutical Development : Its structural features make it a candidate for developing new drugs aimed at modulating biological pathways related to various diseases .

Medicine

This compound is being investigated for its therapeutic properties:

  • Potential Therapeutics : Research has suggested that compounds derived from this compound may have anti-inflammatory effects and could be used in treating autoimmune diseases by inhibiting key kinases involved in inflammatory responses .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal explored the inhibitory effects of this compound on Interleukin-1 Receptor Associated Kinases (IRAKs). The results indicated that this compound could effectively inhibit IRAK-4, which plays a crucial role in inflammatory diseases, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Drug Development

Another research project focused on synthesizing derivatives of this compound to evaluate their efficacy against various cancer cell lines. The findings revealed that some derivatives exhibited significant cytotoxicity against specific cancer types, highlighting their potential as novel anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridine Family

The following table summarizes key pyridine-based compounds with structural similarities to N-tert-butyl-3-nitropyridin-4-amine:

Compound Name Substituents/Positions Molecular Formula Key Features/Applications References
4-Methyl-3-nitropyridin-2-amine - NO₂ (C3), -NH₂ (C2), -CH₃ (C4) C₆H₇N₃O₂ Pharmaceuticals, agrochemicals
N-(tert-Butyl)-6-chloropyrimidin-4-amine - Cl (C6), -NH-tert-butyl (C4) C₈H₁₂ClN₃ Medical intermediate (e.g., kinase inhibitors)
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodo-5-nitropyridine - NO₂ (C5), -I (C3), -Si-based group C₁₇H₂₇IN₃O₃Si Catalytic intermediates, complex synthesis
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - NO₂ (C3), -Cl (C6), -isoquinoline C₂₂H₁₇ClN₆O₂ Kinase inhibition (e.g., anticancer agents)
Key Observations:

Substituent Position Effects: The nitro group at position 3 (as in this compound) is shared with 4-Methyl-3-nitropyridin-2-amine and the isoquinoline-containing analog . This position enhances electron-deficient character, influencing reactivity in nucleophilic substitution or catalytic processes. Bulky tert-butyl groups (e.g., at C4 in the target compound) improve metabolic stability and binding selectivity in drug design, as seen in N-(tert-Butyl)-6-chloropyrimidin-4-amine .

Incorporation of fused rings (e.g., isoquinoline in ) increases molecular complexity and target affinity but may reduce solubility.

Functional Group Diversity :

  • Halogen substituents (e.g., Cl in , I in ) facilitate cross-coupling reactions, enabling further derivatization.
  • Silyl-protected groups (e.g., tert-butyldimethylsilyloxy in ) are used in multi-step syntheses to control regioselectivity.

Preparation Methods

Direct Nitration of N-tert-Butyl-4-Aminopyridine

Nitration of N-tert-butyl-4-aminopyridine introduces the nitro group at the 3-position of the pyridine ring. Classical nitration mixtures (HNO₃/H₂SO₄) achieve this transformation, albeit with moderate yields (60–70%) due to competing side reactions and over-nitration. The electron-donating tert-butyl group marginally activates the ring, directing nitration to the meta position relative to the amine. Recent advances employ tert-butyl nitrite (TBN) as a milder nitrating agent, which minimizes decomposition of the tert-butyl group while maintaining regioselectivity.

Example Protocol

  • Substrate : N-tert-Butyl-4-aminopyridine (1.0 equiv)
  • Reagents : TBN (2.5 equiv), AcOH (solvent), 60°C, 6 h
  • Yield : 68% (reported for analogous systems)

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated coupling reactions offer a robust route to assemble the target compound from halogenated pyridine precursors. This method circumvents nitration regioselectivity issues by pre-installing the nitro group before introducing the tert-butylamine moiety.

Buchwald-Hartwig Amination of 4-Bromo-3-Nitropyridine

The Buchwald-Hartwig reaction couples 4-bromo-3-nitropyridine with tert-butylamine using a palladium catalyst system. Patent CN102627518B demonstrates analogous couplings with piperazine derivatives, achieving yields up to 89%.

Optimized Conditions

  • Catalyst : Pd₂(dba)₃ (0.08–0.10 equiv relative to substrate)
  • Ligand : Xantphos (0.11–0.13 equiv)
  • Base : Sodium tert-butoxide (1.2 equiv)
  • Solvent : Toluene, 100–110°C, 2 h
  • Yield : 85–89%

This method benefits from scalability and tolerance of the nitro group, though oxygen sensitivity necessitates inert atmosphere conditions.

Iodination-Coupling Sequences

Patent CN113429340B outlines a two-step synthesis leveraging iodination followed by coupling, which can be adapted for this compound.

Iodination of 2-Aminopyridine Derivatives

Iodination at the 5-position of 2-aminopyridine using KI/KIO₃ under acidic conditions provides 2-amino-5-iodopyridine in 80–83% yield. While this step targets a different substitution pattern, analogous iodination at the 4-position could generate intermediates for subsequent functionalization.

Key Parameters

  • Reagents : KI (35–37% aqueous), KIO₃, H₂SO₄ (90–100%)
  • Temperature : 20–30°C
  • Workup : pH adjustment to 8.5 with KOH, followed by methanol/n-heptane recrystallization

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of dominant methods:

Method Advantages Limitations Yield (%) Ref.
Direct Nitration Simple, one-pot Regioselectivity challenges, moderate yield 60–70
Buchwald-Hartwig Coupling High yield, regioselective Oxygen-sensitive, costly catalysts 85–89
Iodination-Coupling Scalable, avoids harsh nitration Multi-step, requires halogenated precursors 80–83

Mechanistic Insights and Reaction Optimization

Nitration Pathways

Electrophilic nitration proceeds via the nitronium ion (NO₂⁺), with the tert-butylamine group directing substitution to the 3-position. Density functional theory (DFT) studies suggest that the bulky tert-butyl group induces steric strain, favoring nitration at the less hindered 3-position over the 2-position.

Palladium Catalysis Mechanisms

The Pd²⁺/Xantphos system facilitates oxidative addition of the bromopyridine substrate, followed by amine coordination and reductive elimination to form the C–N bond. Sodium tert-butoxide scavenges HBr, driving the reaction to completion.

Q & A

Q. How can researchers optimize the synthesis of N-tert-butyl-3-nitropyridin-4-amine to maximize yield and purity?

Methodological Answer: Synthetic optimization should focus on coupling reactions and purification strategies. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmospheres can enhance regioselectivity. In a related synthesis, tert-butyl carbamate intermediates were prepared using Pd₂(dba)₃/XPhos catalysts in n-butanol/water mixtures at elevated temperatures (80–100°C), achieving 85% yield after column chromatography . Key parameters include stoichiometric control of boronic acid derivatives, solvent polarity adjustments to minimize side reactions, and post-reaction purification via silica gel chromatography with gradient eluents (e.g., hexane/ethyl acetate).

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C-NMR in deuterated solvents (e.g., CDCl₃) to confirm regiochemistry and tert-butyl group integrity. For example, tert-butyl carbamates show characteristic peaks at δ 1.4–1.5 ppm (9H, s) in ¹H-NMR .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>98%).
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should this compound be stored to prevent degradation?

Methodological Answer: Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis or nitro group reduction. Avoid proximity to heat sources (≥50°C) and oxidizing agents, as tert-butylamines are susceptible to thermal decomposition and nitrosation in the presence of nitrites . Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to establish shelf-life parameters.

Advanced Research Questions

Q. What experimental strategies can assess the risk of N-nitrosamine formation from this compound?

Methodological Answer:

  • Kinetic Modeling: Conduct pH-dependent nitrosation assays with sodium nitrite (NaNO₂) in aqueous buffers (pH 1–7). Tertiary amines like N-tert-butyl derivatives react with nitrite under acidic conditions (pH ≤3) to form N-nitrosamines. Use LC-MS/MS to quantify nitrosamine levels and apply Arrhenius equations to predict formation rates at varying temperatures .
  • Forced Degradation Studies: Expose the compound to nitrosating agents (e.g., NaNO₂/HCl) at 37°C for 24–72 hours. Monitor degradation products via HPLC-PDA and compare against N-nitrosamine reference standards .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The nitro group at the 3-position directs electrophilic attack to the 4-amine, while the tert-butyl group sterically hinders ortho positions.
  • Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways for SNAr (nucleophilic aromatic substitution) .

Q. What mechanistic insights explain contradictory data in the compound’s catalytic hydrogenation?

Methodological Answer: Contradictions in nitro group reduction (e.g., incomplete conversion vs. over-reduction) may arise from catalyst selection and solvent polarity. For example:

  • Palladium/Carbon (Pd/C): Partial hydrogenation of the nitro group to hydroxylamine intermediates in ethanol at 25°C.
  • Raney Nickel: Complete reduction to the amine in THF at 50°C.
    Use in situ FTIR or Raman spectroscopy to monitor intermediate species and optimize H₂ pressure (1–3 bar) .

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